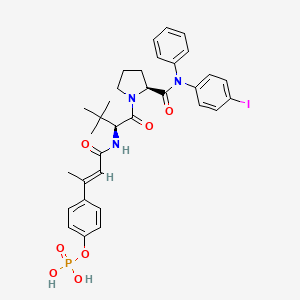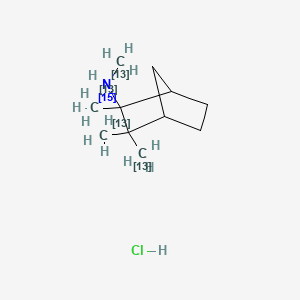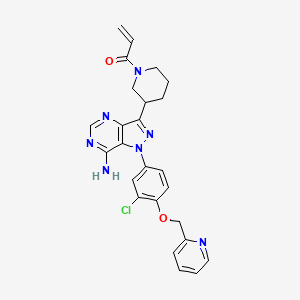
Egfr-IN-38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-38 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This compound is of significant interest due to its potential applications in treating various cancers, particularly non-small cell lung cancer (NSCLC). By inhibiting the activity of the epidermal growth factor receptor, this compound can interfere with the signaling pathways that promote cancer cell proliferation and survival.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-38 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the availability of starting materials, reaction yields, and environmental impact.
化学反应分析
Types of Reactions
Egfr-IN-38 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
科学研究应用
Egfr-IN-38 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cell signaling pathways and cancer cell biology.
Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed or mutated epidermal growth factor receptor.
Industry: Utilized in the development of diagnostic tools and assays for detecting epidermal growth factor receptor activity.
作用机制
Egfr-IN-38 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the phosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the epidermal growth factor receptor and associated signaling proteins such as ERK and MEK.
相似化合物的比较
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of NSCLC.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used for treating various cancers.
Afatinib: An irreversible epidermal growth factor receptor inhibitor with broader activity against multiple receptor tyrosine kinases.
Uniqueness of Egfr-IN-38
This compound is unique due to its specific binding affinity and selectivity for certain epidermal growth factor receptor mutations. This selectivity makes it a promising candidate for treating cancers that are resistant to other epidermal growth factor receptor inhibitors. Additionally, its distinct chemical structure allows for modifications that can enhance its therapeutic efficacy and reduce side effects.
属性
分子式 |
C25H24ClN7O2 |
|---|---|
分子量 |
490.0 g/mol |
IUPAC 名称 |
1-[3-[7-amino-1-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrazolo[4,3-d]pyrimidin-3-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-6-16(13-32)22-23-24(25(27)30-15-29-23)33(31-22)18-8-9-20(19(26)12-18)35-14-17-7-3-4-10-28-17/h2-4,7-10,12,15-16H,1,5-6,11,13-14H2,(H2,27,29,30) |
InChI 键 |
HQOCCHVXFDMXOK-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)N1CCCC(C1)C2=NN(C3=C2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



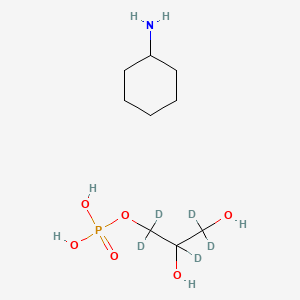

![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
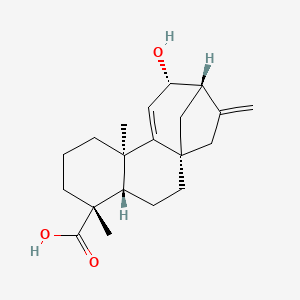

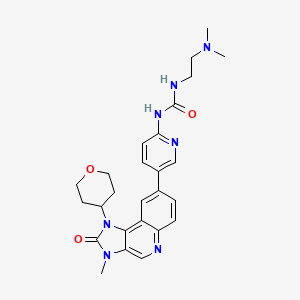
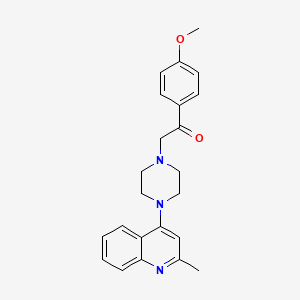
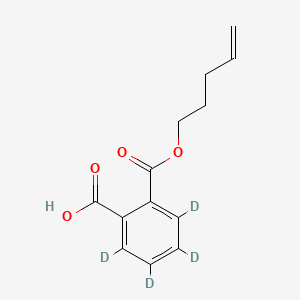
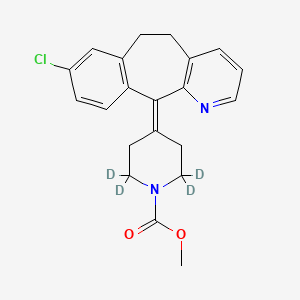
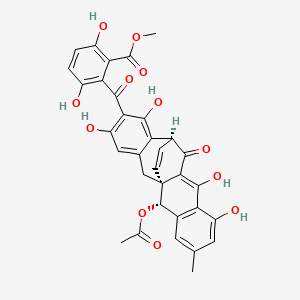
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
